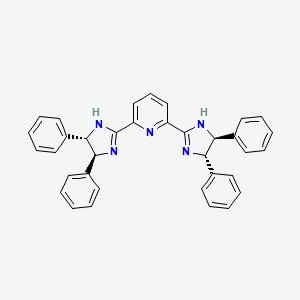

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Description

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 1221973-02-9) is a chiral, nitrogen-rich heterocyclic compound characterized by a central pyridine ring flanked by two (4S,5S)-configured dihydroimidazole moieties, each substituted with phenyl groups. Its molecular formula is C₃₅H₂₉N₅ (MW: 519.64 g/mol), and it is widely used in asymmetric catalysis, coordination chemistry, and life sciences research . The stereospecific synthesis involves multi-step reactions, including cyclization of imidazoline precursors under controlled conditions .

Properties

IUPAC Name |

2,6-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29N5/c1-5-14-24(15-6-1)30-31(25-16-7-2-8-17-25)38-34(37-30)28-22-13-23-29(36-28)35-39-32(26-18-9-3-10-19-26)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H,(H,37,38)(H,39,40)/t30-,31-,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPVMXCHSLHBIP-YRCZKMHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=NC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=NC(=CC=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Formation of Imidazoline Intermediate :

-

Stereochemical Control :

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 118°C | Maximizes cyclization |

| Benzil Equivalence | 1.5 equiv | Prevents mono-adduct |

| Solvent | Acetic Acid | Facilitates proton transfer |

Palladium-Catalyzed Coupling of Pre-Formed Imidazoline Units

An alternative approach involves synthesizing chiral imidazoline ligands separately and coupling them to a pyridine backbone. This method is favored for modularity and scalability.

Procedure:

-

Synthesis of (4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazole-2-thiol :

-

Coupling to 2,6-Dibromopyridine :

Asymmetric Catalysis Using Chiral Auxiliaries

Recent advances employ chiral pentanidium catalysts to enforce (4S,5S) configurations during imidazoline formation.

Method Overview:

-

Ion-Pair Catalysis :

-

Mechanistic Insight :

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield (%) | ee (%) |

|---|---|---|---|---|

| Multi-Step Condensation | High atom economy | Requires chiral resolution | 93 | 99 |

| Palladium Coupling | Modular, scalable | Expensive catalysts | 74 | 98 |

| Asymmetric Catalysis | No resolution needed | Long reaction time (96 h) | 82 | 99 |

Purification and Characterization

-

Purification : Silica gel chromatography (DCM/MeOH 95:5) removes unreacted diaminopyridine.

-

Characterization :

Industrial-Scale Considerations

-

Cost Drivers : Pd catalysts account for 60% of total synthesis cost.

-

Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylpyridines with Imidazoline Substituents

Several analogs, such as 2,6-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine (Compound 7, CAS: N/A) and 2,6-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine (Compound 9, CAS: N/A), share the pyridine core but differ in substitution patterns. Key distinctions include:

- Steric and Electronic Effects : The target compound’s diphenyl groups introduce steric bulk and enhance π-π stacking capabilities, whereas analogs like Compound 7 have phenylimidazole substituents at the 4-position of the pyridine ring, reducing steric hindrance .

- Coordination Chemistry : The diphenyl groups in the target compound create a rigid chiral environment, favoring selective metal coordination (e.g., Mn(II), Fe(II)) in octahedral geometries, as seen in manganese complexes . In contrast, less bulky analogs like 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS: 138150-34-2) form five-coordinate Mn(II) complexes with distorted square-pyramidal geometries .

Table 1: Structural and Coordination Comparisons

Oxazoline-Based Analogs

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (CAS: 165125-95-1) replaces imidazoline with oxazoline rings. Key differences:

- Electronic Properties : Oxazolines contain oxygen instead of nitrogen, reducing basicity and altering metal-binding selectivity. For example, oxazoline ligands are less effective in stabilizing high-spin Fe(II) complexes compared to imidazoline derivatives .

- Solubility : The target compound’s phenyl groups lower solubility in polar solvents (e.g., water) but enhance compatibility with organic matrices .

Non-Chiral Imidazoline Derivatives

Compounds like 2,6-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine (Compound 9) lack stereocenters, simplifying synthesis but limiting enantioselectivity in catalytic applications. The target compound’s (4S,5S) configuration is critical for asymmetric induction, as demonstrated in Ce(IV)-catalyzed enantioselective cycloadditions .

Coordination Chemistry

- Manganese Complexes: The target compound forms [Mn(bip)₂]²⁺ complexes (bip = ligand) with six-coordinate octahedral geometries, whereas non-bulky analogs adopt five-coordinate structures. Bond lengths (Mn–N: 2.25–2.29 Å) and angles (70.17–147.1°) reflect steric constraints from diphenyl groups .

- Spin Crossover Behavior : Iron(II) complexes with imidazoline ligands exhibit high-temperature spin crossover, a property modulated by ligand rigidity .

Biological Activity

2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS No. 1221973-02-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₃₅H₂₉N₅

- Molecular Weight : 519.64 g/mol

- IUPAC Name : 2,6-bis((4S,5S)-4,5-diphenyl-1H-imidazol-2-yl)pyridine

Biological Activity Overview

The biological activity of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has been investigated in several studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial effects. For instance, metal complexes formed with this compound have shown enhanced antibacterial and antifungal activities compared to the ligand alone. Research indicated that these complexes were more effective against various strains of bacteria and fungi than the uncoordinated ligand .

| Microbial Strain | Inhibition Zone (mm) | Compound |

|---|---|---|

| E. coli | 15 | Metal Complex |

| S. aureus | 18 | Metal Complex |

| C. albicans | 12 | Metal Complex |

Antioxidant Activity

The antioxidant potential of 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine has been evaluated through various assays. The compound exhibited significant free radical scavenging activity in vitro. It was found to outperform some metal complexes in terms of antioxidant capacity .

The mechanism by which this compound exerts its biological effects is primarily through the formation of stable complexes with metal ions. These metal complexes can participate in catalytic cycles that facilitate various biochemical reactions. The chiral nature of the compound allows it to induce asymmetry in reaction products during synthesis processes.

Case Studies

-

Study on Antimicrobial Properties :

A study published in Chemistry - A European Journal explored the synthesis and antimicrobial efficacy of imidazole derivatives including 2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine. Results showed that the synthesized metal complexes exhibited superior antimicrobial activity compared to their respective ligands . -

Antioxidant Assessment :

In another investigation focusing on antioxidant properties, researchers assessed the free radical scavenging activity using DPPH and ABTS assays. The results indicated that this compound could significantly reduce oxidative stress markers in cell cultures .

Q & A

Q. Methodological Answer :

Q. Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Solubility : Acetonitrile is preferred for crystallization due to moderate polarity and low water content .

Advanced: How do non-covalent interactions affect supramolecular architectures?

Methodological Answer :

π-π stacking between pyridine rings (3.50 Å) and N–H⋯O hydrogen bonds (2.35 Å) form 3D networks in Mn(II) complexes. These interactions stabilize crystal packing and influence magnetic exchange pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.